N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, and a trifluoroacetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[g]pteridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pteridine core.
Addition of the trifluoroacetamide group: This is typically done through an acylation reaction using trifluoroacetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could lead to the formation of reduced analogs of the original compound.
Scientific Research Applications
N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-butyl-7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide: A similar compound with a butyl group instead of a benzyl group.
N-(3-ethyl-7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide: Another analog with an ethyl group.
Uniqueness
N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs. The presence of the benzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H14F3N5O3 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-(3-benzyl-7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H14F3N5O3/c1-10-7-13-14(8-12(10)26-18(30)20(21,22)23)25-16-15(24-13)17(29)28(19(31)27-16)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,26,30)(H,25,27,31) |
InChI Key |
QJJKBIHZKXYEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C(F)(F)F)N=C3C(=N2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.